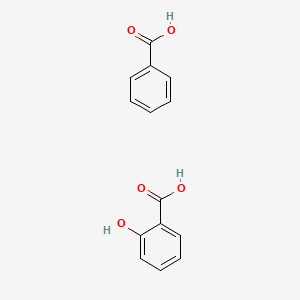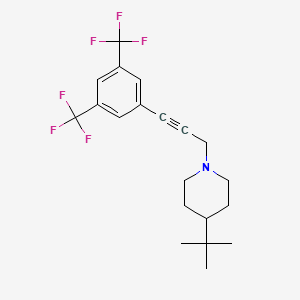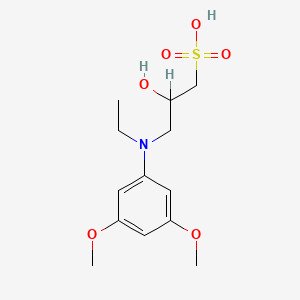
Guafecainol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guafecainol is a chemical compound with the molecular formula C16H27NO4 . It is known for its potential use as an antiarrhythmic drug, although it has never been marketed . The compound is characterized by its complex structure, which includes a diethylamino group, an ethoxy group, and a methoxyphenoxy group.
Méthodes De Préparation
The synthesis of guafecainol involves several steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Guafecainol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include like potassium permanganate, like lithium aluminum hydride, and like sodium azide.
Applications De Recherche Scientifique
Guafecainol has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Although not marketed, this compound’s antiarrhythmic properties make it a subject of interest in cardiovascular research.
Industry: It is used in the development of new materials and as a reference compound in quality control
Mécanisme D'action
The mechanism of action of guafecainol involves its interaction with adrenergic receptors . It acts as an agonist at the alpha-2A adrenergic receptor , which leads to a decrease in sympathetic nervous system activity. This action helps in stabilizing heart rhythms and reducing blood pressure .
Comparaison Avec Des Composés Similaires
Guafecainol can be compared with other antiarrhythmic drugs such as guanfacine and clonidine . While guanfacine and clonidine are also alpha-2 adrenergic receptor agonists, this compound’s unique structure provides different pharmacokinetic properties and potential therapeutic effects. Similar compounds include:
Guanfacine: Used for treating ADHD and hypertension.
Clonidine: Used for treating hypertension and certain pain conditions
Propriétés
Numéro CAS |
36199-78-7 |
|---|---|
Formule moléculaire |
C16H27NO4 |
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H27NO4/c1-4-17(5-2)10-11-20-12-14(18)13-21-16-9-7-6-8-15(16)19-3/h6-9,14,18H,4-5,10-13H2,1-3H3 |
Clé InChI |
DHCZIHSQOICDAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |
SMILES canonique |
CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |
Synonymes |
ufacaine brufacaine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




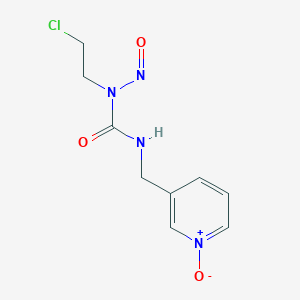

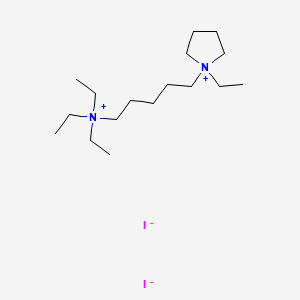
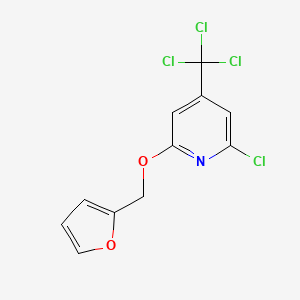
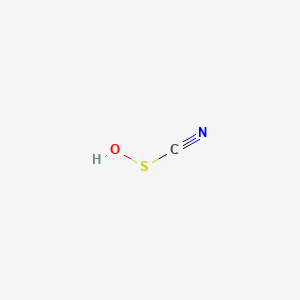
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
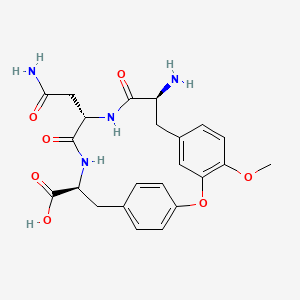
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
